N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
Description
N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide is a heterocyclic compound featuring a benzothiazole core linked via a propanamide chain to a thiazole ring substituted with a phenylsulfonamido group. This structure combines two pharmacologically significant motifs: benzothiazoles, known for their antimicrobial and antitumor activities , and sulfonamides, which are widely utilized in medicinal chemistry for their enzyme-inhibitory properties .
Properties
IUPAC Name |
3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S3/c24-17(22-18-21-15-8-4-5-9-16(15)28-18)11-10-13-12-27-19(20-13)23-29(25,26)14-6-2-1-3-7-14/h1-9,12H,10-11H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEPTXLRJHKYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Propanamide Hybrids (NSAID Derivatives)
Compounds 3a–3e from are benzothiazole-propanamide hybrids designed as non-steroidal anti-inflammatory drug (NSAID) candidates. These derivatives incorporate ibuprofen-like aryl groups (e.g., 4-isobutylphenyl in 3a) or fluorinated biphenyl moieties (e.g., 3e) into the propanamide chain . Key structural and functional differences compared to the target compound include:
- Substituent Diversity : The target compound replaces the NSAID-derived aryl group with a sulfonamido-thiazole moiety, which may alter selectivity toward cyclooxygenase (COX) enzymes or other targets.
- Sulfonamido Influence : The phenylsulfonamido group in the target compound could enhance solubility or enable interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), diverging from the COX-focused activity of 3a–3e .
Ethoxy-Substituted Benzothiazole Analogs
mentions N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide , which differs from the target compound by a 6-ethoxy group on the benzothiazole ring. This substitution likely impacts:
- Metabolic Stability : Ethoxy groups can resist oxidative metabolism compared to unsubstituted benzothiazoles, prolonging half-life .
Sulfonamido-Containing Heterocycles
describes sulfonamido-triazole derivatives (e.g., 7–9 ) synthesized via sodium hydroxide-mediated cyclization. While these compounds share the sulfonamide pharmacophore with the target compound, their triazole cores differ from the thiazole ring in the target molecule:
- Triazole vs. Thiazole : Triazoles exhibit distinct electronic properties and hydrogen-bonding capabilities, which may influence target affinity.
- Spectral Confirmation : IR spectra in confirm the absence of C=O bands in triazoles, whereas the target compound retains a propanamide carbonyl group, detectable at ~1660–1680 cm⁻¹ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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